molecular formula C11H10F2O2 B3323595 4-(2,4-difluorophenyl)pent-4-enoic Acid CAS No. 165115-70-8

4-(2,4-difluorophenyl)pent-4-enoic Acid

Cat. No.: B3323595
CAS No.: 165115-70-8
M. Wt: 212.19 g/mol
InChI Key: AEKBJBNRZGVHBJ-UHFFFAOYSA-N
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Description

4-(2,4-difluorophenyl)pent-4-enoic Acid is a chemical compound with the molecular formula C11H10F2O2 . It is a pentenoic acid derivative with a specific substitution pattern of difluorophenyl at the 4-position .


Molecular Structure Analysis

The molecular weight of this compound is 212.20 g/mol . More detailed structural information or analysis is not available in the search results.

Scientific Research Applications

  • Lewis Acidity Applications : A study by Britovsek et al. (2005) focused on the synthesis and characterization of pentafluorophenyl esters of bis(pentafluorophenyl)borinic acid and pentafluorophenylboronic acid. This research highlighted the strong Lewis acidity of these compounds, which has implications in catalysis and materials science (Britovsek, Ugolotti, & White, 2005).

  • Photochemical Properties : Schwarzer and Weber (2014) studied the photochemical dimerization of a fluorinated dibenzylideneacetone in solution, demonstrating the potential of these compounds in photochemistry (Schwarzer & Weber, 2014).

  • Amination and Oxygenation of Olefins : Research by Yang et al. (2015) revealed that BF3·Et2O is effective for intra- and intermolecular amination and oxygenation of unfunctionalized olefins, including pent-4-enoic acid. This has important implications for synthetic chemistry (Yang et al., 2015).

  • Organometallic Chemistry Applications : Erker (2005) discussed the use of tris(pentafluorophenyl)borane in various organic and organometallic reactions, highlighting its role as a versatile Lewis acid (Erker, 2005).

  • Synthesis of Alkylzinc Reagents : Jackson, Oates, and Block (2000) described the synthesis and cross-coupling reactions of Wang-supported pent-4-enoic acid, an important process in the development of novel organic synthesis methods (Jackson, Oates, & Block, 2000).

  • Applications in Organic Light-Emitting Devices : Li et al. (2012) synthesized novel 2,4-difluorophenyl-functionalized arylamines, demonstrating their application in improving the efficiency of organic light-emitting devices (Li et al., 2012).

Properties

IUPAC Name

4-(2,4-difluorophenyl)pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-7(2-5-11(14)15)9-4-3-8(12)6-10(9)13/h3-4,6H,1-2,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKBJBNRZGVHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC(=O)O)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165115-70-8
Record name 2,4-Difluoro-γ-methylenebenzenebutanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKE3RS72L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 4-(2,4-difluorophenyl)-4-oxobutanoic acid (100 g) and toluene (1000 ml), added methyl triphenylphosphine iodide (377.5 g) and sodium tertiary butoxide (183 g) at 25-30° C. Heated the reaction mixture to 50-55° C. and stirred for 6-8 hours at the same temperature. After completion of the reaction, cooled the reaction mixture to 25-30° C. Water was added to the reaction mixture and both organic and aqueous layers were separated. pH of aqueous layer was adjusted to 11 using 50% hydrochloric acid. Extracted the aqueous layer with toluene and washed the aqueous layer with dichloromethane. pH of the aqueous layer was further adjusted to 2.5 using 50% HCl and the reaction mixture was stirred for 45 minutes. Filtered the obtained solid, washed with water and then dried to get the title compound. Cyclohexane (500 ml) was added to the obtained solid and heated to 45-50° C. Carbon (10 g) was added to the reaction mixture and stirred for 15 minutes. Filtered the reaction mixture and washed with hot cyclohexane. Distilled off half of the solvent under reduced pressure. Cooled the reaction mixture to 10-15° C. and stirred for 60 minutes at the same temperature. Filtered the solid and washed with chilled cyclohexane and dried to get the title compound. Yield: 65.75 g
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
377.5 g
Type
reactant
Reaction Step Two
Quantity
183 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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